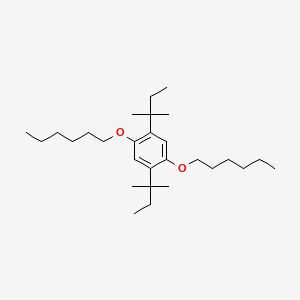
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene is an organic compound characterized by its unique structure, which includes two hexyloxy groups and two 2-methylbutan-2-yl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,4-dihydroxybenzene with hexyloxy and 2-methylbutan-2-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyloxy or 2-methylbutan-2-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene has several applications in scientific research:
Materials Science: The compound is used in the synthesis of liquid crystal elastomers (LCEs) and other advanced materials due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and drug development.
Industry: The compound is used in the production of specialty chemicals and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene involves its interaction with various molecular targets and pathways. The hexyloxy and 2-methylbutan-2-yl groups can influence the compound’s reactivity and interactions with other molecules. For example, in liquid crystal elastomers, the compound’s structure allows for reversible changes in shape, enabling applications in soft robotics and dynamic functional architecture .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxy-4,5-bis(2-methylbutan-2-yl)benzene: This compound has similar substituents but differs in the position of the methoxy groups.
1,4-Dimethoxy-2-methylbenzene: Another related compound with methoxy groups instead of hexyloxy groups.
Uniqueness
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene is unique due to the presence of both hexyloxy and 2-methylbutan-2-yl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in the synthesis of advanced materials and specialty chemicals.
Propiedades
Número CAS |
116311-67-2 |
|---|---|
Fórmula molecular |
C28H50O2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
1,4-dihexoxy-2,5-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C28H50O2/c1-9-13-15-17-19-29-25-21-24(28(7,8)12-4)26(30-20-18-16-14-10-2)22-23(25)27(5,6)11-3/h21-22H,9-20H2,1-8H3 |
Clave InChI |
PMUIIULTIIEAMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1C(C)(C)CC)OCCCCCC)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)

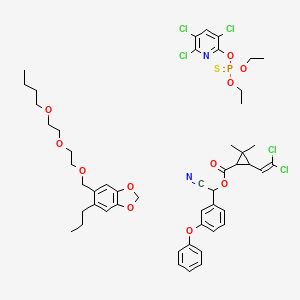
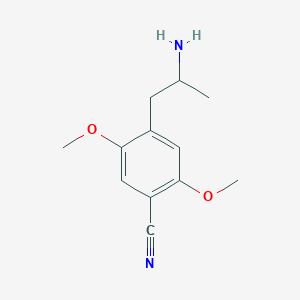

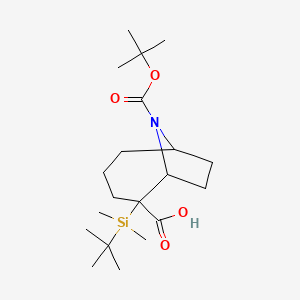

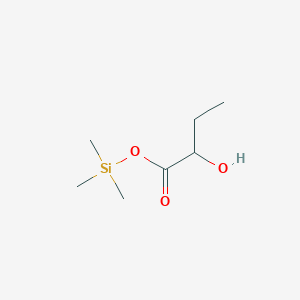
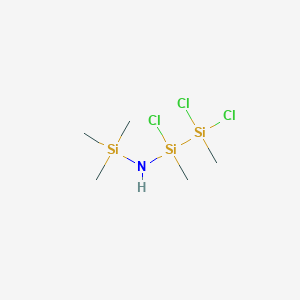
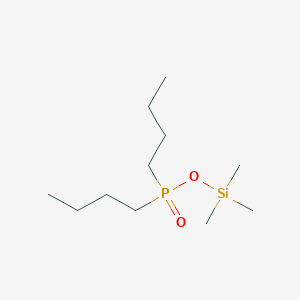
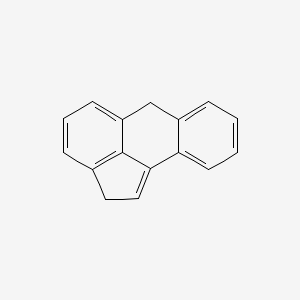
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
